
Tetradeca-1,3,5,7,9,11,13-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is part of the annulene family and is characterized by its conjugated ring structure containing alternating double bonds. It forms dark-red needle-like crystals and has played a significant role in the development of criteria for aromaticity, a stabilizing property in physical organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetradeca-1,3,5,7,9,11,13-heptaene typically involves the cyclization of linear polyenes under specific conditions. One common method is the dehydrohalogenation of a suitable precursor, such as a halogenated tetradecane, using a strong base like potassium tert-butoxide in a polar aprotic solvent .
Industrial Production Methods: The scalability of these methods for industrial purposes would require optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: Tetradeca-1,3,5,7,9,11,13-heptaene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as bromination or nitration, can occur at the double bonds of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Tetradeca-1,3,5,7,9,11,13-heptaene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which tetradeca-1,3,5,7,9,11,13-heptaene exerts its effects is primarily related to its conjugated ring structure. The compound can participate in electron delocalization, leading to unique chemical reactivity and stability. Its molecular targets and pathways involve interactions with electrophiles and nucleophiles, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Cyclododecahexaene (C12H12): Another annulene with a smaller ring size and fewer double bonds.
Cyclooctadecanonaene (C18H18): A larger annulene with more double bonds and a different stability profile.
Cyclohexadecaheptaene (C16H16): Similar in structure but with a different ring size and conjugation pattern.
Uniqueness: Tetradeca-1,3,5,7,9,11,13-heptaene is unique due to its specific ring size and conjugation, which provide distinct aromaticity and stability characteristics. Unlike smaller annulenes, it exhibits limited aromaticity due to the inability to adopt a completely planar conformation .
Propiedades
Número CAS |
2423-93-0 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
tetradeca-1,3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C14H16/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H,1-2H2 |
Clave InChI |
BXXAZCMIYPYZKT-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CC=CC=CC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


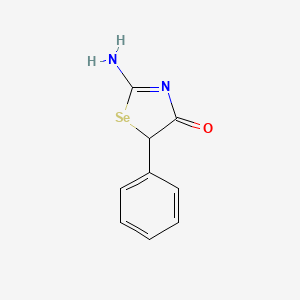
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
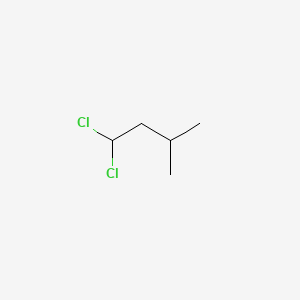
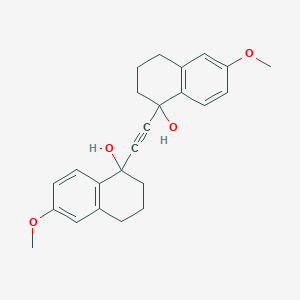
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
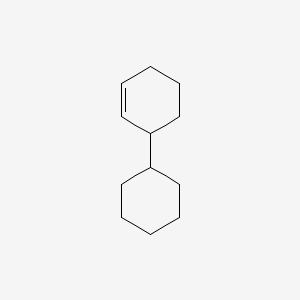
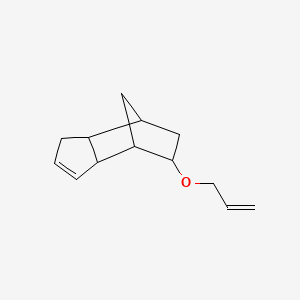
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
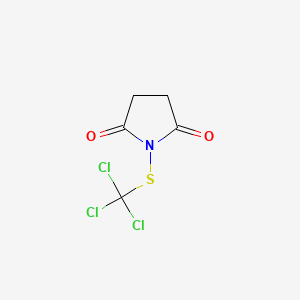

![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
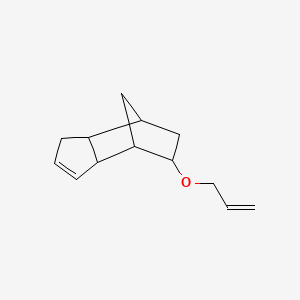
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
